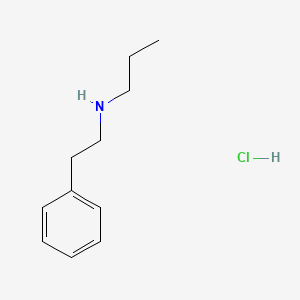
5-Vinylisophthalic acid
Vue d'ensemble
Description
5-Vinylisophthalic acid is a chemical compound with the formula C10H8O4 . It is used in research and has potential applications in the development of new drugs, the synthesis of polymers and other materials, and the development of new catalysts .
Synthesis Analysis
The synthesis of this compound involves several steps. The key intermediate, this compound, can be prepared through several efficient steps with commercially available low-cost materials . Esterification of this compound with corresponding 1-bromo-n-alkanes in DMF at 75 °C in the presence of K .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H8O4 . The compound has a molecular weight of 192.17 g/mol .Chemical Reactions Analysis
The chemical reactions involving this compound include a base-catalyzed nucleophilic oxirane ring-opening addition reaction between dimethyl 5-hydroxyisophthalate and allyl glycidyl ether . The Witting reaction of the as-prepared phosphonium salt with 40% formaldehyde in the presence of NaOH as an alkaline catalyst provided this compound in 90% yield .Physical And Chemical Properties Analysis
This compound has several physical and chemical properties. It has a molecular weight of 192.17 g/mol . It is soluble, with a solubility of 1.07 mg/ml . It has a high GI absorption and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .Applications De Recherche Scientifique
Industrial Applications and Properties
5-Vinylisophthalic acid, a derivative of phthalic acid, has diverse industrial applications due to its chemical properties. Phthalates, including this compound derivatives, are widely used as plasticizers in the manufacture of flexible vinyl, which finds applications in consumer products, flooring, wall coverings, food contact applications, and medical devices. These compounds are also employed in personal care products, such as perfumes, lotions, and cosmetics, as well as in the production of lacquers, varnishes, and coatings, including those used in pharmaceuticals for timed release purposes (Hauser & Calafat, 2005).
Sensor Technology
This compound derivatives have been utilized in sensor technology. For example, metallophthalocyanine complexes with zirconium(IV) ion in the center were used in polyvinyl chloride (PVC) membranes for the selective detection of 5-sulfosalicylic acid. These electrodes demonstrate Nernstian responses over a wide concentration range, indicating their effectiveness as sensors (Shahrokhian et al., 2004).
Polymer Science
In polymer science, this compound and its derivatives play a crucial role. For instance, the effect of 5-hydroxyisophthalic acid on the transport of CO2 molecules was investigated in various polymer composite membranes. These studies show that the carboxyl groups of 5-hydroxyisophthalic acid can enhance the solubility of CO2, and the benzene rings provide a barrier effect, leading to improved membrane separation performance (Yoon & Kang, 2018).
Novel Materials and Catalysis
Innovative materials have been developed using this compound derivatives. A vinyl functionalized metal-organic framework (MOF) was designed using 5-vinyl isophthalic acid, demonstrating excellent sensing performance towards Pd2+ and H2S. This highlights the potential of this compound derivatives in creating sensitive and selective sensors for specific compounds (Nandi et al., 2020).
Safety and Hazards
Orientations Futures
Given the potential applications of 5-Vinylisophthalic acid, there are a number of potential future directions for research. These include further studies into the role of this compound in the development of new drugs, the synthesis of polymers and other materials, and the development of new catalysts .
Relevant Papers Several papers have been published on this compound. One paper discusses the synthesis of monomers and the development of a side-chain jacketed liquid crystalline polymer . Another paper discusses the synthesis of 5-substituted derivatives of isophthalic acid as non-polymeric amphiphilic coating for metal oxide nanoparticles .
Propriétés
IUPAC Name |
5-ethenylbenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-2-6-3-7(9(11)12)5-8(4-6)10(13)14/h2-5H,1H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRNGRYAJCOIAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC(=C1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






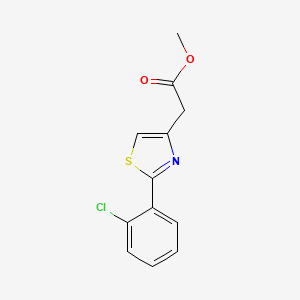
![[1-(3-Methylbutyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3076800.png)
![2-Benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B3076811.png)
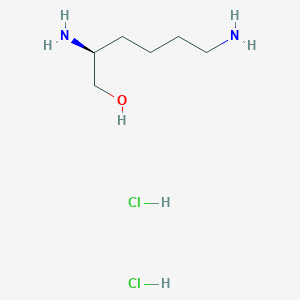
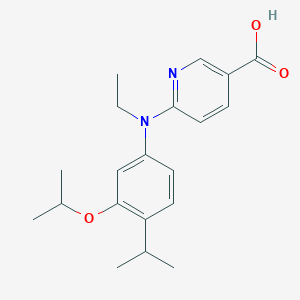
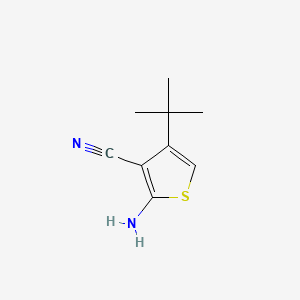

![4-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile](/img/structure/B3076847.png)
amine](/img/structure/B3076854.png)
![[1-(3,4-Dimethoxyphenyl)propyl]amine hydrochloride](/img/structure/B3076862.png)
